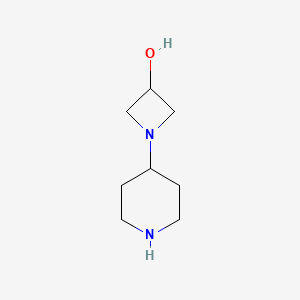
4-Chloro-1-propoxy-9H-thioxanthen-9-one
Vue d'ensemble
Description
4-Chloro-1-propoxy-9H-thioxanthen-9-one is a synthetic compound with the molecular formula C16H13ClO2S and a molecular weight of 304.79 g/mol . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals, particularly in the development of drugs aimed at treating various cardiac diseases and neurological disorders.
Méthodes De Préparation
The preparation of 4-Chloro-1-propoxy-9H-thioxanthen-9-one generally involves the chlorination and propoxylation of thioxanthen-9-one. The synthetic route typically includes the following steps :
Chlorination: Thioxanthen-9-one is reacted with ethyl chloroformate to introduce the chlorine atom.
Propoxylation: The chlorinated intermediate is then reacted with propanol under basic conditions to introduce the propoxy group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-Chloro-1-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .
Applications De Recherche Scientifique
4-Chloro-1-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-propoxy-9H-thioxanthen-9-one involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks. This process is crucial in the production of UV-curable coatings and inks .
Comparaison Avec Des Composés Similaires
4-Chloro-1-propoxy-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
2-Isopropylthioxanthone: Used as a photoinitiator with similar applications in UV-curable systems.
4-Isopropylthioxanthone: Another photoinitiator with comparable properties and uses.
Thioxanthone: The parent compound, which serves as a basis for various substituted derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photochemical properties and reactivity, making it particularly effective in certain photoinitiation applications.
Propriétés
IUPAC Name |
4-chloro-1-propoxythioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)16-14(12)15(18)10-5-3-4-6-13(10)20-16/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDDOSBTFLWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)Cl)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)




![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)


![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)
